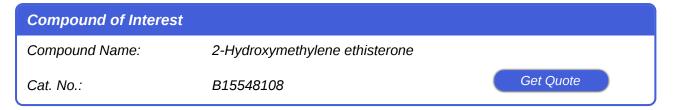




An In-depth Technical Guide to 2-**Hydroxymethylene Ethisterone: Discovery and History**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and core scientific data related to 2-Hydroxymethylene ethisterone (CAS 2787-02-2), a significant metabolite of the synthetic steroid Danazol. This document details the initial identification of the compound, its synthesis, and its biological activities, presenting quantitative data in structured tables and outlining key experimental methodologies. Visual diagrams are included to illustrate the metabolic pathway of its parent compound, Danazol.

Introduction

2-Hydroxymethylene ethisterone, chemically known as $(17\alpha)-17$ -Hydroxy-2-(hydroxymethylene)-pregn-4-en-20-yn-3-one, is a synthetic steroid and a principal metabolite of Danazol.[1][2] Danazol, a derivative of ethisterone, was first synthesized in 1963 and introduced for medical use in 1971 for conditions such as endometriosis, fibrocystic breast disease, and hereditary angioedema.[3][4] The discovery of **2-Hydroxymethylene ethisterone** is intrinsically linked to the metabolic studies of Danazol, where it was identified as a major biotransformation product in humans.[1][2] This guide will delve into the historical context of its discovery, the chemical synthesis process, and the known biological activities.



Discovery and History

The discovery of **2-Hydroxymethylene ethisterone** was a direct result of investigations into the metabolism of Danazol. In a pivotal 1977 study by Rosi et al., researchers sought to identify the metabolites of Danazol to better understand its pharmacological profile.[1] Metabolism studies in both monkeys and humans revealed that Danazol is rapidly metabolized, with cleavage of its isoxazole ring leading to several products.[1]

In these studies, **2-Hydroxymethylene ethisterone** (referred to in the paper as 17-hydroxy-2α-(hydroxymethyl)-17α-pregn-4-en-20-yn-3-one) was isolated from the urine of a female subject who had been administered Danazol orally.[1][5] It was identified as the major metabolite, alongside ethisterone and other hydroxylated derivatives.[1][3] This discovery was significant as it elucidated a key metabolic pathway for Danazol and provided a target for synthesis to enable further biological evaluation.[1]

Chemical Synthesis

The initial synthesis of **2-Hydroxymethylene ethisterone** was reported by Rosi et al. as part of their 1977 study to confirm the structure of the isolated metabolite.[1] The synthesis serves as a reference for producing the compound for research and analytical purposes.

Synthetic Pathway Overview

The synthesis of **2-Hydroxymethylene ethisterone** originates from its parent compound, ethisterone. The key transformation involves the introduction of a hydroxymethylene group at the C2 position of the steroid's A-ring.



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Caption: Postulated synthetic pathway to **2-Hydroxymethylene ethisterone** from an intermediate derived from Danazol.[1]

Experimental Protocols



Synthesis of 17-Hydroxy-2α-(hydroxymethyl)-17α-pregn-4-en-20-yn-3-one (**2- Hydroxymethylene ethisterone**)

A detailed experimental protocol for the synthesis of **2-Hydroxymethylene ethisterone** was described by Rosi et al. (1977). The process involves the reduction of the precursor, 2-(hydroxymethylene)- 17α -pregn-4-en-20-yn-3-one.

Procedure: To a solution of 0.01 mol of 2-(hydroxymethylene)-17α-pregn-4-en-20-yn-3-one in a mixture of 50 ml of ethanol (EtOH), 50 ml of tetrahydrofuran (THF), 10 ml of water (H2O), and 5 ml of acetic acid (HOAc), 0.63 g (0.01 mol) of sodium cyanoborohydride (NaCNBH3) was added. The resulting mixture was stirred, and the residue was partitioned between ethyl acetate (EtOAc) and dilute sodium hydroxide (NaOH). The product was purified by chromatography.[1]

Biological Activity and Pharmacology

The biological activity of **2-Hydroxymethylene ethisterone** has been investigated primarily in the context of its contribution to the overall pharmacological profile of Danazol.

Endocrine Activity

Initial studies by Rosi et al. evaluated the pituitary inhibiting activity of **2-Hydroxymethylene ethisterone**. Their findings indicated that this metabolite, along with other isolated metabolites, did not exhibit pituitary inhibiting activity comparable to the parent drug, Danazol.[1][5]

Interaction with Plasma Proteins

Subsequent research demonstrated that **2-Hydroxymethylene ethisterone**, along with Danazol and other principal metabolites, competitively displaces cortisol and testosterone from plasma proteins.[3] This interaction can lead to an increase in the free concentrations of these endogenous hormones in individuals being treated with Danazol.[3]

Effects on Endometrial Cells

The direct effects of Danazol and its metabolites on endometrial tissue have been a subject of investigation. One study examined the impact of Danazol, ethisterone, and **2-**

Hydroxymethylene ethisterone on the growth of human endometrial cells in vitro. The results



showed that while Danazol and testosterone suppressed cell growth, **2-Hydroxymethylene ethisterone** did not produce a significant suppression of growth at the tested concentrations.[6]

Quantitative Data

The following tables summarize the available quantitative data for **2-Hydroxymethylene ethisterone** and its parent compounds.

Table 1: Physicochemical Properties

Compound	Chemical Formula	Molecular Weight (g/mol)	CAS Number
2-Hydroxymethylene ethisterone	C22H28O3	340.46	2787-02-2
Danazol	C22H27NO2	337.46	17230-88-5
Ethisterone	C21H28O2	312.45	434-03-7

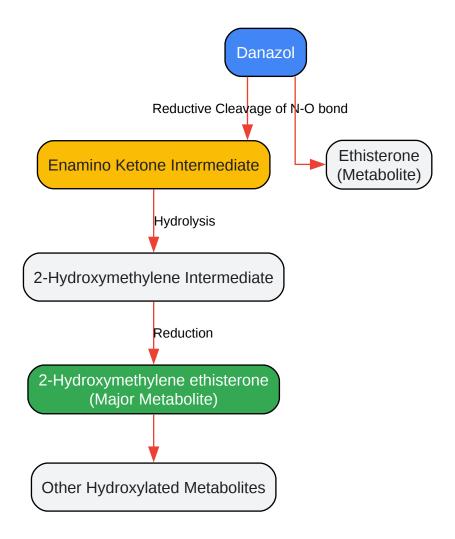
Table 2: Biological Activity Data

Compound	Assay	Result	Reference
2-Hydroxymethylene ethisterone	Pituitary Inhibiting Activity	No significant activity comparable to Danazol	[1]
2-Hydroxymethylene ethisterone	Growth of human endometrial cells in vitro	No significant suppression	[6]
Danazol	Growth of human endometrial cells in vitro	20.8% suppression (at expected plasma conc.)	[6]
Testosterone	Growth of human endometrial cells in vitro	25.0% suppression (at expected plasma conc.)	[6]



Signaling and Metabolic Pathways

The formation of **2-Hydroxymethylene ethisterone** is a key step in the metabolism of Danazol. The metabolic pathway involves the cleavage of the isoxazole ring of Danazol, followed by further biotransformations.



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Caption: Metabolic pathway of Danazol leading to the formation of **2-Hydroxymethylene** ethisterone.[1]

Conclusion

2-Hydroxymethylene ethisterone was discovered as the major metabolite of Danazol in the 1970s. Its history is closely tied to the pharmacological investigation of its parent compound. While it does not appear to possess the same level of pituitary-inhibiting activity as Danazol, its



ability to interact with plasma proteins contributes to the overall effects observed during Danazol therapy. The synthesis of this metabolite has been crucial for its identification and for enabling further biological studies. This guide provides a foundational understanding of **2-Hydroxymethylene ethisterone** for researchers and professionals in the field of drug development and steroid chemistry. Further research may yet uncover additional biological roles for this significant metabolite.

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